molecular formula C21H41ClO3 B1146132 rac 2-Stearoyl-3-chloropropanediol, 95per cent CAS No. 1329611-08-6

rac 2-Stearoyl-3-chloropropanediol, 95per cent

Cat. No.: B1146132
CAS No.: 1329611-08-6
M. Wt: 382.0 g/mol
InChI Key: FNBUARDMABVKGD-UFLVOREESA-N
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Description

Rac 2-Stearoyl-3-chloropropanediol, 95per cent, also known as this compound, is a useful research compound. Its molecular formula is C21H41ClO3 and its molecular weight is 382.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analytical Method Development

HPLC and GC-MS Analysis : A significant application is in the development of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods for detecting and quantifying 3-chloropropane-1,2-diol (3-MCPD) esters and their specific forms, such as 2-stearoyl-3-chloropropanediol, in oils and fats. These methods aim to improve food safety by identifying the presence of these compounds, which may have toxicological significance (Zhou Hongru et al., 2014); (Tam Le Thanh et al., 2019).

Soy Sauce and Oil Samples : Another research focus has been the determination of 3-MCPD in soy sauce samples using liquid phase extraction coupled with microwave-assisted derivatization and HPLC-UV detection, highlighting the compound's relevance beyond just oil and fat samples (Hui-Ying Chung et al., 2018).

Environmental and Material Science : Beyond food safety, research extends into environmental science and material science, examining the effects of compounds like 2-chlorobiphenyl on activated carbon impregnated with palladized iron for environmental decontamination purposes (Hyeok Choi et al., 2009).

Synthesis and Chemical Studies

Stereospecific Syntheses : Studies also delve into the stereospecific syntheses and structures of related compounds, highlighting the intricacies of chemical reactions and the formation of specific stereoisomers in the laboratory setting, with implications for material and chemical synthesis (E. Rys et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac 2-Stearoyl-3-chloropropanediol involves the reaction of stearic acid with thionyl chloride to form stearoyl chloride, which is then reacted with glycerol to form rac 2-Stearoyl-3-chloropropanediol.", "Starting Materials": [ "Stearic acid", "Thionyl chloride", "Glycerol" ], "Reaction": [ "Stearic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form stearoyl chloride.", "Stearoyl chloride is then reacted with glycerol in the presence of a base such as sodium hydroxide to form rac 2-Stearoyl-3-chloropropanediol.", "The resulting product is then purified using techniques such as recrystallization or chromatography to obtain 95% purity." ] }

CAS No.

1329611-08-6

Molecular Formula

C21H41ClO3

Molecular Weight

382.0 g/mol

IUPAC Name

[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] octadecanoate

InChI

InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,23H,2-19H2,1H3/t20-/m1/s1/i18D2,19D2,20D

InChI Key

FNBUARDMABVKGD-UFLVOREESA-N

Isomeric SMILES

[2H][C@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)(C([2H])([2H])Cl)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)O

Synonyms

Octadecanoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester;  Stearic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester; 

Origin of Product

United States

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